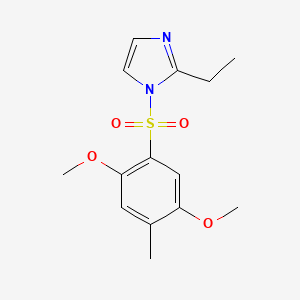![molecular formula C19H18N2O5S B2669677 N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide CAS No. 903364-08-9](/img/structure/B2669677.png)
N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound with potential applications in medicinal chemistry and cancer pharmacotherapy. This compound is characterized by its unique tricyclic structure, which includes a benzodioxole moiety, a sulfonamide group, and an azatricyclic core. The presence of these functional groups and the overall molecular architecture contribute to its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves multiple steps, including the formation of the benzodioxole moiety, the construction of the azatricyclic core, and the introduction of the sulfonamide group. The synthetic route typically starts with the preparation of the benzodioxole intermediate, followed by cyclization reactions to form the tricyclic structure. The final step involves the introduction of the sulfonamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
Research has shown that derivatives of this compound can inhibit mitochondrial function and induce cell death in tumor cells under glucose starvation conditions . Additionally, it has been explored for its potential to target specific molecular pathways involved in cancer metabolism and survival . Beyond oncology, this compound may have applications in other areas of biology and medicine, such as the development of novel therapeutic agents for metabolic disorders.
Wirkmechanismus
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves the inhibition of mitochondrial membrane potential, leading to the induction of cell death in tumor cells . This compound targets pathways that are crucial for the survival of glucose-starved tumor cells, making it a promising candidate for cancer therapy. The molecular targets and pathways involved include the mechanistic target of rapamycin (mTOR) and other key regulators of cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(2H-1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide include other benzodioxole derivatives and tricyclic sulfonamides. For example, compounds like amuvatinib and its derivatives share structural similarities and have been studied for their anticancer properties . The uniqueness of this compound lies in its specific combination of functional groups and its ability to target mitochondrial function under glucose starvation conditions, which distinguishes it from other related compounds .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18-6-3-13-9-15(8-12-2-1-7-21(18)19(12)13)27(23,24)20-14-4-5-16-17(10-14)26-11-25-16/h4-5,8-10,20H,1-3,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEMGPPPXHGVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2669595.png)
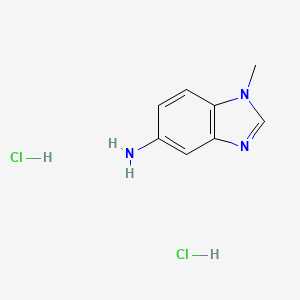
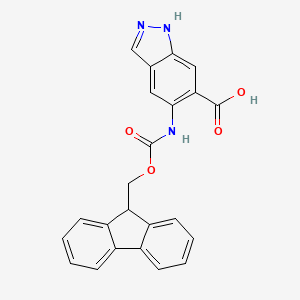
![9-cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2669600.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2669601.png)
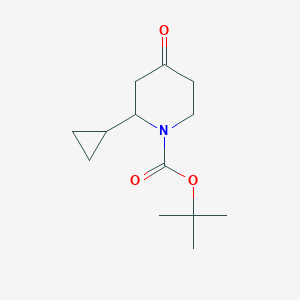
![2-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2669603.png)
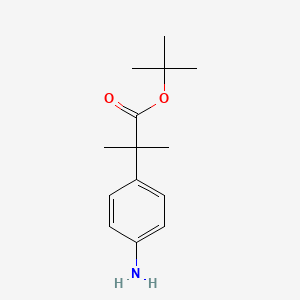
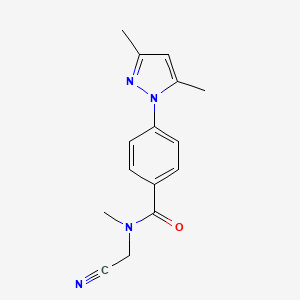
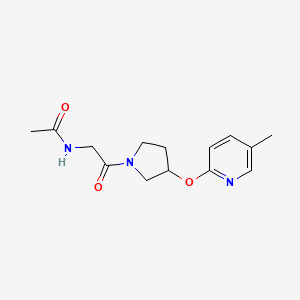
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-fluorophenyl)methyl]ethanediamide](/img/structure/B2669611.png)
![(2Z)-8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2669612.png)
![6-(4-Fluorophenyl)-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2669613.png)
